
3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide, also known as O-2050, is a synthetic compound that belongs to the benzothiophene class of chemicals. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act as a selective agonist of the mu-opioid receptor. This receptor is known to be involved in the regulation of pain, anxiety, and inflammation. 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide has been shown to bind to this receptor with high affinity, leading to the activation of downstream signaling pathways that result in the observed therapeutic effects.
Biochemical and Physiological Effects
3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its analgesic, anxiolytic, and anti-inflammatory properties, 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide has been found to reduce body temperature in rats and to induce respiratory depression in mice. These effects are consistent with the known effects of mu-opioid receptor agonists.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide is its potential for abuse and addiction, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide. One area of interest is the development of novel analogs with improved selectivity and potency for the mu-opioid receptor. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide and its effects on various physiological processes. Finally, the potential for abuse and addiction associated with 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide must be carefully considered in future research.
Synthesemethoden
The synthesis of 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide involves the reaction of 3-chlorobenzonitrile with methylamine and phenylmagnesium bromide, followed by cyclization with sulfur to yield the final product. This method has been reported to have a yield of 60% and is considered a viable approach for the production of 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide has shown potential as a therapeutic agent for various diseases, including pain, anxiety, and inflammation. In a study conducted on rats, 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide was found to have an analgesic effect, reducing pain sensitivity in the animals. Additionally, 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide has been shown to have anxiolytic properties, reducing anxiety in mice. Furthermore, 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide has been found to have anti-inflammatory effects, reducing inflammation in a mouse model of acute lung injury.
Eigenschaften
CAS-Nummer |
105577-05-7 |
|---|---|
Molekularformel |
C16H12ClNOS |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNOS/c1-18(11-7-3-2-4-8-11)16(19)15-14(17)12-9-5-6-10-13(12)20-15/h2-10H,1H3 |
InChI-Schlüssel |
XZZCYBDXOJMGDH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





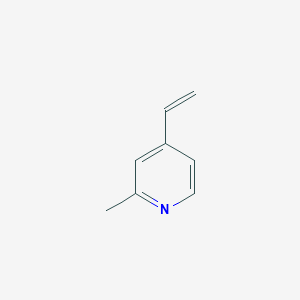


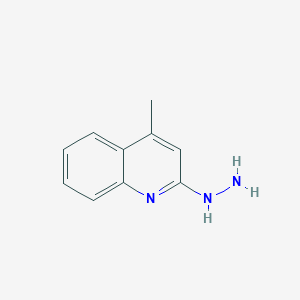
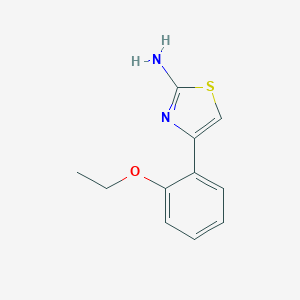
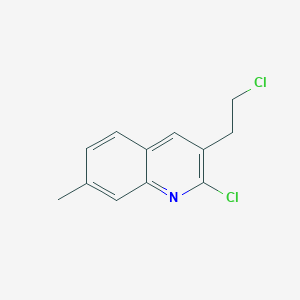




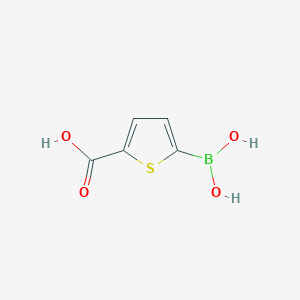
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)